molecular formula C11H15NO2 B3326408 N-methoxy-N,3,5-trimethylbenzamide CAS No. 252199-44-3

N-methoxy-N,3,5-trimethylbenzamide

Cat. No.: B3326408
CAS No.: 252199-44-3
M. Wt: 193.24 g/mol
InChI Key: YXNAZHRCVIKJDU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-methoxy-N,3,5-trimethylbenzamide is an organic compound with the molecular formula C11H15NO2 and a molecular weight of 193.24 g/mol . It is a derivative of benzamide, characterized by the presence of methoxy and trimethyl groups attached to the benzene ring. This compound is known for its applications in various fields, including chemistry and pharmaceuticals.

Preparation Methods

Synthetic Routes and Reaction Conditions

N-methoxy-N,3,5-trimethylbenzamide can be synthesized through the reaction of N,O-dimethylhydroxylamine hydrochloride with 3,5-dimethylbenzoyl chloride . The reaction typically occurs in the presence of a base, such as triethylamine, and an organic solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through column chromatography to obtain the desired product.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the synthesis process can be scaled up by optimizing reaction conditions and using industrial-grade reagents and equipment. The key steps involve maintaining precise temperature control, using high-purity starting materials, and employing efficient purification techniques to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-methoxy-N,3,5-trimethylbenzamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the amide group to an amine group using reducing agents like lithium aluminum hydride.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.

Major Products Formed

    Oxidation: Formation of 3,5-dimethylbenzoic acid.

    Reduction: Formation of N-methoxy-N,3,5-trimethylbenzylamine.

    Substitution: Formation of various substituted benzamides depending on the nucleophile used.

Scientific Research Applications

N-methoxy-N,3,5-trimethylbenzamide has several scientific research applications:

    Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential use in drug development, particularly in designing new therapeutic agents.

    Industry: Utilized in the synthesis of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of N-methoxy-N,3,5-trimethylbenzamide involves its interaction with specific molecular targets. The compound can act as an inhibitor or modulator of certain enzymes or receptors, affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and the biological system being studied. For example, in antimicrobial studies, it may inhibit bacterial enzymes, leading to the disruption of essential metabolic processes.

Comparison with Similar Compounds

Similar Compounds

    N-methoxy-N-methylbenzamide: A related compound with a similar structure but different substitution pattern.

    N-methoxy-N,2,4-trimethylbenzamide: Another derivative with different positions of the methyl groups on the benzene ring.

Uniqueness

N-methoxy-N,3,5-trimethylbenzamide is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the methoxy group and the trimethyl substitution on the benzene ring can enhance its stability and modify its interaction with molecular targets compared to other benzamide derivatives.

Properties

IUPAC Name

N-methoxy-N,3,5-trimethylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO2/c1-8-5-9(2)7-10(6-8)11(13)12(3)14-4/h5-7H,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YXNAZHRCVIKJDU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)C(=O)N(C)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-methoxy-N,3,5-trimethylbenzamide
Reactant of Route 2
Reactant of Route 2
N-methoxy-N,3,5-trimethylbenzamide
Reactant of Route 3
Reactant of Route 3
N-methoxy-N,3,5-trimethylbenzamide
Reactant of Route 4
Reactant of Route 4
N-methoxy-N,3,5-trimethylbenzamide
Reactant of Route 5
Reactant of Route 5
N-methoxy-N,3,5-trimethylbenzamide
Reactant of Route 6
Reactant of Route 6
N-methoxy-N,3,5-trimethylbenzamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.